REACTION_CXSMILES
|
[CH:1]1[N:5]=[CH:4][NH:3][C:2]=1[CH2:6][C@H:7]([NH:11][C:12]([CH2:14][CH2:15][NH2:16])=[O:13])[C:8]([OH:10])=[O:9].C(=O)([O-])[OH:18].[Na+].C(O)(=O)CCCCCCC/C=C\CCCCCCCC.Cl>O.OC1OC(O)=C(O)C=1O>[NH2:16][CH2:15][CH2:14][C:12]([OH:18])=[O:13].[CH:1]1[N:5]=[CH:4][NH:3][C:2]=1[CH2:6][C@H:7]([NH:11][C:12]([CH2:14][CH2:15][NH2:16])=[O:13])[C:8]([OH:10])=[O:9] |f:1.2|
|
Name
|
tetrahydroxyfuran
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
OC1=C(C(=C(O1)O)O)O
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
N-hydroxysuccinimide ester
|
Quantity
|
380 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
|
Name
|
N-oleoyl-carnosine
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
226 mg
|
Type
|
reactant
|
Smiles
|
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCN
|
Name
|
|
Quantity
|
84 mg
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
thereto were stirred at normal room temperature with a magnetic stirrer
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
WAIT
|
Details
|
thus left
|
Type
|
CUSTOM
|
Details
|
other for 15 hours
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
EXTRACTION
|
Details
|
extracting
|
Type
|
CUSTOM
|
Details
|
the acidified reaction product from ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extract to a treatment for crystallization with hexane/ethyl acetate (4:1 v/v)
|
Type
|
CUSTOM
|
Details
|
In the infrared spectrum, the absorption peaks, region of 2,920 cm-1 and 2,830 cm-1 (CH expansion)
|
Type
|
CUSTOM
|
Details
|
the absorption peaks, 1,650 to 1,400 cm-1 (C=C, C=N expansion)
|
Name
|
|
Type
|
product
|
Smiles
|
NCCC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[N:5]=[CH:4][NH:3][C:2]=1[CH2:6][C@H:7]([NH:11][C:12]([CH2:14][CH2:15][NH2:16])=[O:13])[C:8]([OH:10])=[O:9].C(=O)([O-])[OH:18].[Na+].C(O)(=O)CCCCCCC/C=C\CCCCCCCC.Cl>O.OC1OC(O)=C(O)C=1O>[NH2:16][CH2:15][CH2:14][C:12]([OH:18])=[O:13].[CH:1]1[N:5]=[CH:4][NH:3][C:2]=1[CH2:6][C@H:7]([NH:11][C:12]([CH2:14][CH2:15][NH2:16])=[O:13])[C:8]([OH:10])=[O:9] |f:1.2|
|
Name
|
tetrahydroxyfuran
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
OC1=C(C(=C(O1)O)O)O
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
N-hydroxysuccinimide ester
|
Quantity
|
380 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
|
Name
|
N-oleoyl-carnosine
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
226 mg
|
Type
|
reactant
|
Smiles
|
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCN
|
Name
|
|
Quantity
|
84 mg
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
thereto were stirred at normal room temperature with a magnetic stirrer
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
WAIT
|
Details
|
thus left
|
Type
|
CUSTOM
|
Details
|
other for 15 hours
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
EXTRACTION
|
Details
|
extracting
|
Type
|
CUSTOM
|
Details
|
the acidified reaction product from ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extract to a treatment for crystallization with hexane/ethyl acetate (4:1 v/v)
|
Type
|
CUSTOM
|
Details
|
In the infrared spectrum, the absorption peaks, region of 2,920 cm-1 and 2,830 cm-1 (CH expansion)
|
Type
|
CUSTOM
|
Details
|
the absorption peaks, 1,650 to 1,400 cm-1 (C=C, C=N expansion)
|
Name
|
|
Type
|
product
|
Smiles
|
NCCC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |